

assessing the stability of 1-Piperidinecarbonyl chloride under different reaction conditions

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Compound of Interest

Compound Name: *1-Piperidinecarbonyl chloride*

Cat. No.: B076833

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Technical Support Center: 1-Piperidinecarbonyl Chloride

Welcome to the technical support center for **1-Piperidinecarbonyl chloride** (CAS: 13939-69-0). This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and use of this reagent under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for **1-Piperidinecarbonyl chloride**?

A1: The main stability issue for **1-Piperidinecarbonyl chloride**, like other acyl chlorides, is its high reactivity towards nucleophiles, particularly water.^[1] Exposure to moisture, including atmospheric humidity, leads to rapid hydrolysis, which can be vigorous and exothermic.^[1] This reaction converts the compound to piperidine-1-carboxylic acid and hydrogen chloride (HCl) gas.^[1]

Q2: What are the recommended storage and handling conditions?

A2: To ensure long-term stability, **1-Piperidinecarbonyl chloride** should be stored in a cool, dry, and well-ventilated place.^{[1][2]} Containers must be kept tightly sealed to prevent moisture ingress.^{[1][2]} For optimal stability, storage under an inert atmosphere, such as nitrogen or

argon, is recommended, with some suppliers suggesting temperatures of 2-8°C.[1][3] Always handle this compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and eye/face protection, as it causes severe skin burns and eye damage.[4][5][6][7][8]

Q3: How does 1-Piperidinecarbonyl chloride react with different types of nucleophiles?

A3: As a highly electrophilic acyl chloride, it readily reacts with various nucleophiles in nucleophilic acyl substitution reactions.[4][9][10]

- Water: Reacts rapidly to form piperidine-1-carboxylic acid.[1][9]
- Alcohols: Reacts with alcohols to form N-piperidinyl carbamates (esters).[9] This reaction is often performed in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct.[9][11]
- Ammonia and Amines: Reacts quickly with ammonia to yield a primary amide, and with primary or secondary amines to form secondary or tertiary amides (ureas), respectively.[9]

Q4: Can I use aprotic polar solvents like DMF for my reaction?

A4: Caution should be exercised when using dimethylformamide (DMF). While often used to catalyze reactions involving acyl chlorides, DMF is hygroscopic and can contain water, which will hydrolyze the reagent.[1] Furthermore, at elevated temperatures, acyl chlorides can react directly with DMF.[1] If DMF is necessary, it must be anhydrous. Safer alternatives include other anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Q5: What are the expected decomposition products under improper storage?

A5: The primary decomposition product from exposure to moisture is piperidine-1-carboxylic acid and HCl.[1] If the compound is exposed to heat, hazardous combustion products can be released, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[5][12]

Data Presentation

Physical and Chemical Properties

This table summarizes key quantitative data for **1-Piperidinecarbonyl chloride**.

Property	Value	Source
Molecular Formula	C ₆ H ₁₀ ClNO	[4][6][7]
Molecular Weight	147.60 g/mol	[6][7]
Boiling Point	242 °C (lit.)	[4][7][13]
Density	1.18 g/mL at 25 °C (lit.)	[4][7][13]
Refractive Index	n _{20/D} 1.459 (lit.)	[4][7][13]
Flash Point	110 °C (230 °F) - closed cup	[7][8]

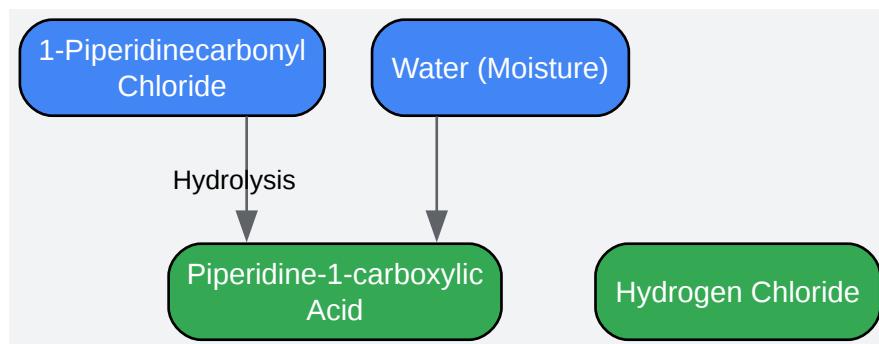
Illustrative Stability Data

The stability of **1-Piperidinecarbonyl chloride** is highly dependent on storage conditions. The following table provides illustrative data on the expected purity over time.

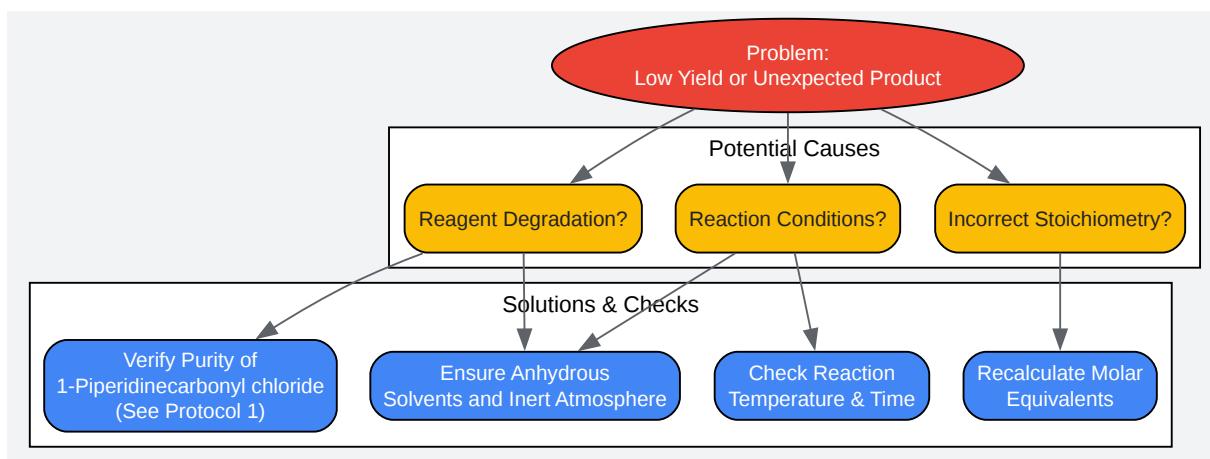
Disclaimer: This data is for illustrative purposes based on the known chemistry of acyl chlorides. Actual results may vary.

Storage Condition	Purity after 1 Month	Purity after 6 Months	Purity after 12 Months
Tightly Sealed, 2-8°C, under N ₂	>98%	>97%	>95%
Tightly Sealed, Room Temp.	~97%	~90%	~85%
Opened, Exposed to Air, Room Temp.	<90%	<70%	Significantly Degraded

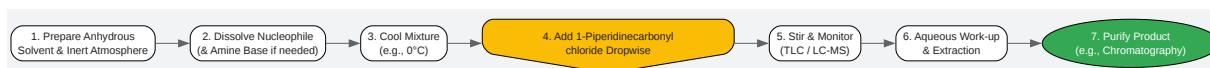
Visualized Workflows and Pathways

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Caption: Hydrolysis degradation pathway of **1-Piperidin carbonyl chloride**.

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Caption: Troubleshooting guide for reactions involving **1-Piperidin carbonyl chloride**.

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Caption: General experimental workflow for nucleophilic substitution.

Experimental Protocols

Protocol 1: Purity Assessment by Derivatization and GC-MS

Objective: To determine the purity of **1-Piperidinocarbonyl chloride** and identify its primary hydrolytic degradation product by converting the reactive acyl chloride into a stable, volatile ester.[\[1\]](#)

Materials:

- **1-Piperidinocarbonyl chloride** sample
- Anhydrous methanol (MeOH)
- Anhydrous dichloromethane (DCM)
- GC-MS system
- Small vial with a septum cap

Methodology:

- Sample Preparation: In a clean, dry vial under an inert atmosphere (e.g., nitrogen), dissolve a small, accurately weighed amount of the **1-Piperidinocarbonyl chloride** sample (e.g., ~5 mg) in 1 mL of anhydrous DCM.
- Derivatization: To the solution, add an excess of anhydrous methanol (e.g., 0.1 mL). The reaction is typically instantaneous at room temperature. The methanol will react with the acyl chloride to form the stable methyl piperidine-1-carboxylate. Any piperidine-1-carboxylic acid (from hydrolysis) present will not react under these conditions.
- GC-MS Analysis: Immediately analyze the resulting solution by GC-MS.
- Data Interpretation:

- The major peak will correspond to the methyl piperidine-1-carboxylate derivative.
- The presence of piperidine-1-carboxylic acid can sometimes be observed, though it may have poor chromatographic performance without further derivatization. Its presence indicates degradation of the starting material.
- The purity of the original **1-Piperidinocarbonyl chloride** can be estimated from the relative peak area of the methyl ester derivative compared to other impurities.

Protocol 2: General Synthesis of a Urea Derivative with a Primary Amine

Objective: To provide a general procedure for the reaction of **1-Piperidinocarbonyl chloride** with a primary amine to form a disubstituted urea.

Materials:

- **1-Piperidinocarbonyl chloride**
- Primary amine (e.g., benzylamine)
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Triethylamine (TEA) or another non-nucleophilic base
- Stir plate, round-bottom flask, dropping funnel, and inert gas setup (N₂ or Ar)

Methodology:

- Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.
- Reagent Preparation: Dissolve the primary amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
- Cooling: Cool the solution in an ice bath to 0°C.

- Addition of Acyl Chloride: Dissolve **1-Piperidinecarbonyl chloride** (1.05 equivalents) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0°C.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- Work-up:
 - Once the reaction is complete, dilute the mixture with DCM.
 - Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by saturated sodium bicarbonate solution, and finally brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude urea derivative by recrystallization or column chromatography on silica gel as required.

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